Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-
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Overview
Description
Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- is an organic compound with a complex structure that includes a bromophenyl group and a methylthio-pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides like bromine (Br₂) and chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, while the methylthio-pyrrole moiety can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzophenone, 4-bromo-: Similar structure but lacks the methylthio-pyrrole moiety.
(4-Bromophenyl)(p-tolyl)methanone: Similar structure but with a different substituent on the phenyl ring.
Ethanone, 2-bromo-1-(4-methylphenyl)-: Similar structure but with a different functional group.
Uniqueness
Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- is unique due to the presence of both the bromophenyl and methylthio-pyrrole groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
61201-13-6 |
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Molecular Formula |
C12H10BrNOS |
Molecular Weight |
296.18 g/mol |
IUPAC Name |
(4-bromophenyl)-(2-methylsulfanyl-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C12H10BrNOS/c1-16-12-10(6-7-14-12)11(15)8-2-4-9(13)5-3-8/h2-7,14H,1H3 |
InChI Key |
IUSMAEHOUPYLAF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CN1)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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